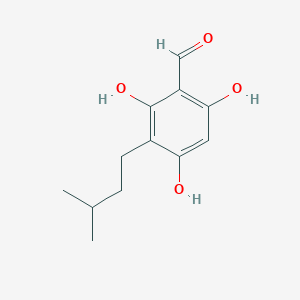
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde is an aromatic compound characterized by the presence of three hydroxyl groups and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde typically involves the use of pyrogallol as a starting material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . One common method involves the reaction of pyrogallol with DMF and phosphorus oxychloride under Vilsmeier-Haack conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-3-(3-methylbutyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and modulate cellular signaling pathways, leading to its observed biological effects . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the 3-methylbutyl group, resulting in different chemical and biological properties.
2,3,4-Trihydroxybenzaldehyde: Similar structure but with hydroxyl groups in different positions, leading to variations in reactivity and applications.
2,4-Dihydroxy-3,6-dimethylbenzoate: Contains methyl groups and a carboxylate ester, differing in both structure and function.
Properties
CAS No. |
750643-46-0 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-(3-methylbutyl)benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-7(2)3-4-8-10(14)5-11(15)9(6-13)12(8)16/h5-7,14-16H,3-4H2,1-2H3 |
InChI Key |
CDHOMNZFUWMGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1O)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
methanone](/img/structure/B12523468.png)
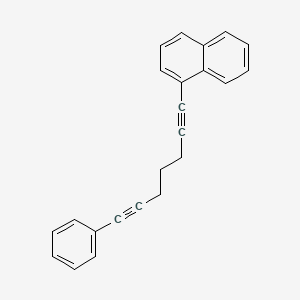
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
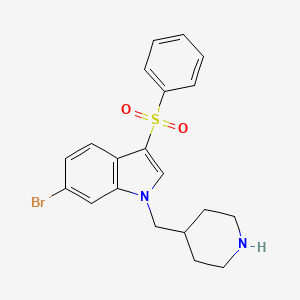
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
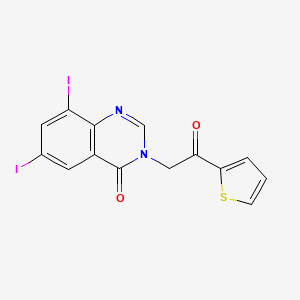
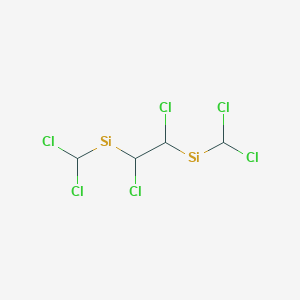

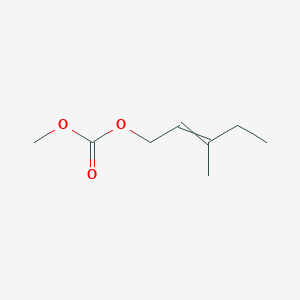
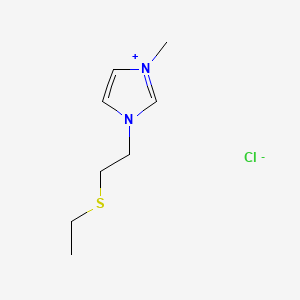
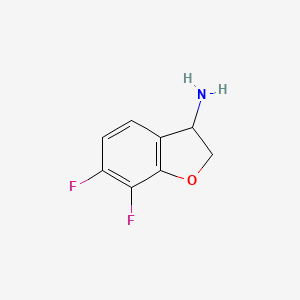
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
